![molecular formula C21H22FN3O2 B1258596 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide
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Overview
Description
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide is a 1-benzopyran.
Scientific Research Applications
Fluorescent Labeling in High-Performance Liquid Chromatography
7-Dimethylaminocoumarin derivatives, which include compounds similar to 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide, have been used as fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). These compounds, such as MPAC-Br, demonstrate efficient and sensitive detection capabilities in analytical chemistry (Takechi, Kamada, & Machida, 1996).
Development of Novel Antipsychotic Agents
Compounds structurally related to 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide have been explored as potential antipsychotic agents. These include derivatives that do not interact with dopamine receptors, thus offering a unique approach to antipsychotic therapy (Wise et al., 1987).
Synthesis of Orally Active Antagonists
Similar compounds have been synthesized for potential use as orally active antagonists in various therapeutic applications. The method involves intricate organic synthesis processes to develop compounds with specific pharmacological properties (Ikemoto et al., 2005).
Antibacterial and Antifungal Activities
Derivatives of 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide have shown significant antibacterial and antifungal activities. These compounds provide a basis for developing new antimicrobial agents with enhanced efficacy (Zhuravel et al., 2005).
Isomerization in Organic Solvents
Studies have investigated the isomerization behavior of benzopyran-2-imines, which are structurally related to the compound , in various organic solvents. This research provides insights into the stability and reactivity of such compounds in different chemical environments (O'callaghan, Mcmurry, & O'Brien, 1998).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are related to 7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide, has been explored. This work contributes to the development of novel compounds with potential therapeutic applications (Drev et al., 2014).
Fluorescence Probes and Liquid Crystal Research
Compounds with a 7-(diethylamino)-3-phenylcoumarin core, closely related to the compound of interest, have been used in the development of fluorescence probes and for studying the properties of liquid crystals. These studies enhance our understanding of the optical and material properties of such compounds (Takechi et al., 2007).
properties
Molecular Formula |
C21H22FN3O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C21H22FN3O2/c1-3-25(4-2)17-10-7-15-11-18(20(23)27-19(15)12-17)21(26)24-13-14-5-8-16(22)9-6-14/h5-12,23H,3-4,13H2,1-2H3,(H,24,26) |
InChI Key |
UYDLEWMYCZRFFW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)F |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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